molecular formula C13H17ClN2O3 B13557100 3-{[(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]formamido}propanoicacidhydrochloride

3-{[(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]formamido}propanoicacidhydrochloride

Cat. No.: B13557100
M. Wt: 284.74 g/mol
InChI Key: XFTMGGOUJSVHQA-MERQFXBCSA-N
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Description

3-{[(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]formamido}propanoic acid hydrochloride is a compound that has garnered significant interest in the scientific community due to its potential therapeutic applications. This compound is a derivative of 1,2,3,4-tetrahydroisoquinoline, a class of compounds known for their diverse biological activities, including neuroprotective and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]formamido}propanoic acid hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-{[(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]formamido}propanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the tetrahydroisoquinoline core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

3-{[(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]formamido}propanoic acid hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{[(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]formamido}propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]formamido}propanoic acid hydrochloride is unique due to its specific formamido and propanoic acid groups, which confer distinct biological activities and therapeutic potential compared to other tetrahydroisoquinoline derivatives.

Properties

Molecular Formula

C13H17ClN2O3

Molecular Weight

284.74 g/mol

IUPAC Name

3-[[(3S)-1,2,3,4-tetrahydroisoquinoline-3-carbonyl]amino]propanoic acid;hydrochloride

InChI

InChI=1S/C13H16N2O3.ClH/c16-12(17)5-6-14-13(18)11-7-9-3-1-2-4-10(9)8-15-11;/h1-4,11,15H,5-8H2,(H,14,18)(H,16,17);1H/t11-;/m0./s1

InChI Key

XFTMGGOUJSVHQA-MERQFXBCSA-N

Isomeric SMILES

C1[C@H](NCC2=CC=CC=C21)C(=O)NCCC(=O)O.Cl

Canonical SMILES

C1C(NCC2=CC=CC=C21)C(=O)NCCC(=O)O.Cl

Origin of Product

United States

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